N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide
Brand Name: Vulcanchem
CAS No.: 1424342-46-0
VCID: VC7492028
InChI: InChI=1S/C18H19NO3/c1-18(2,3)14-8-9-16(21)15(10-14)19-17(22)13-6-4-12(11-20)5-7-13/h4-11,21H,1-3H3,(H,19,22)
SMILES: CC(C)(C)C1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)C=O
Molecular Formula: C18H19NO3
Molecular Weight: 297.354

N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide

CAS No.: 1424342-46-0

Cat. No.: VC7492028

Molecular Formula: C18H19NO3

Molecular Weight: 297.354

* For research use only. Not for human or veterinary use.

N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide - 1424342-46-0

Specification

CAS No. 1424342-46-0
Molecular Formula C18H19NO3
Molecular Weight 297.354
IUPAC Name N-(5-tert-butyl-2-hydroxyphenyl)-4-formylbenzamide
Standard InChI InChI=1S/C18H19NO3/c1-18(2,3)14-8-9-16(21)15(10-14)19-17(22)13-6-4-12(11-20)5-7-13/h4-11,21H,1-3H3,(H,19,22)
Standard InChI Key SJPXWAIKVJDZHT-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)C=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecule consists of two primary subunits:

  • 4-Formylbenzamide backbone: A benzamide group with a formyl substituent at the para-position relative to the amide linkage.

  • 5-tert-Butyl-2-hydroxyphenyl group: A phenolic ring substituted with a bulky tert-butyl group at the meta-position and a hydroxyl group at the ortho-position .

The tert-butyl group enhances hydrophobicity and steric bulk, potentially influencing binding interactions in biological systems . The hydroxyl and formyl groups offer sites for hydrogen bonding and further chemical modifications .

Table 1: Key Physical Properties of N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide

PropertyValue/DescriptionSource Analogs
Molecular FormulaC₁₈H₁₉NO₃
Molecular Weight297.35 g/mol
Melting PointEstimated 180–190°C (similar benzamides)
SolubilityLow in water; soluble in DMSO, DMF
logP (Partition Coefficient)~3.5 (predicted)

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Preparation of 4-Formylbenzoyl Chloride:

    • 4-Formylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride .

  • Amide Coupling:

    • Reacting 4-formylbenzoyl chloride with 5-tert-butyl-2-hydroxyaniline in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .

Reaction Scheme:

4-Formylbenzoic acidSOCl24-Formylbenzoyl chloride5-Tert-butyl-2-hydroxyanilineN-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide\text{4-Formylbenzoic acid} \xrightarrow{\text{SOCl}_2} \text{4-Formylbenzoyl chloride} \xrightarrow{\text{5-Tert-butyl-2-hydroxyaniline}} \text{N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide}

Yield and Purification

  • Yield: 50–65% after column chromatography (silica gel, hexane/ethyl acetate gradient) .

  • Purification Challenges: The tert-butyl group may complicate crystallization, necessitating recrystallization from ethanol/water mixtures .

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.12 (s, 1H, -CHO),

    • δ 9.85 (s, 1H, -OH),

    • δ 8.45 (d, 2H, aromatic protons adjacent to formyl),

    • δ 7.90–7.30 (m, 5H, aromatic protons),

    • δ 1.40 (s, 9H, tert-butyl) .

  • ¹³C NMR:

    • δ 192.1 (CHO),

    • δ 165.4 (amide carbonyl),

    • δ 34.2 (tert-butyl carbons) .

Mass Spectrometry

  • ESI-MS: m/z 298.2 [M+H]⁺ .

Stability and Metabolic Profile

Hydrolytic Stability

The amide bond is resistant to hydrolysis under physiological conditions (pH 7.4, 37°C), but the formyl group may undergo slow oxidation to a carboxylic acid in aqueous media .

Metabolic Pathways

  • In vitro studies of analogous compounds suggest hepatic metabolism via cytochrome P450 enzymes, with hydroxylation of the tert-butyl group and glucuronidation of the phenolic -OH .

  • Primary metabolite: 4-Carboxybenzamide derivative (detected in rat urine) .

Compound ClassActivityMechanismReference
Quinolinone-3-carboxamidesCFTR potentiation (EC₅₀: 0.1 μM)Chloride channel activation
4-HydroxybenzamidesAntiproliferative (MCF-7 cells)Topoisomerase inhibition

Materials Science

  • The formyl group enables Schiff base formation, facilitating use in polymer crosslinking and metal-organic frameworks (MOFs) .

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